molecular formula C22H27N3O3 B2980053 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea CAS No. 1203094-45-4

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea

Cat. No. B2980053
CAS RN: 1203094-45-4
M. Wt: 381.476
InChI Key: JCGIXMRIRLBBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea, also known as MTIU, is a synthetic compound that has been widely studied for its potential use as a research tool in various scientific fields. MTIU is a urea derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.

Scientific Research Applications

Synthesis and Biological Evaluation of Urea Derivatives

Urea derivatives, including those related to tetrahydroquinoline, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, compounds with hydroxy or halogen substituted benzene moieties linked by urea functionalities demonstrated moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cell line. These findings suggest a potential avenue for the development of new therapeutic agents targeting specific types of cancer (Perković et al., 2016).

Enzyme Inhibition by Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been explored for their ability to inhibit physiologically relevant enzymes such as carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds exhibit effective inhibition profiles, suggesting their utility in the development of inhibitors for these enzymes, which play crucial roles in various physiological and pathological processes (Sujayev et al., 2016).

Antimicrobial Activity of Quinazoline Derivatives

Research on 3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents highlights the potential of such compounds in addressing microbial resistance. The synthesis and testing of these derivatives against a range of microbial strains offer insights into the structural requirements for antimicrobial activity, opening pathways for the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).

Acetylcholinesterase Inhibition

Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, with the aim of optimizing pharmacophoric moieties for efficient enzyme inhibition. This research contributes to the understanding of how structural modifications affect the interaction with enzyme targets, which is crucial for designing more effective inhibitors for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGIXMRIRLBBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea

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